Technical Guide: Solubility Profile of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-59-4). It is designed for researchers optimizing sy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-59-4). It is designed for researchers optimizing synthesis, purification, or analytical workflows.
Executive Summary
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of antitubercular agents (e.g., benzothiazinones like BTZ043).[1] Its solubility behavior is dominated by two competing structural features: the strongly electron-withdrawing nitro and trifluoromethyl groups (which drastically lower the pKa) and the lipophilic halogenated core.
Effective handling requires recognizing that this compound acts as a strong organic acid (pKa ≈ 0.98). Unlike typical benzoic acid derivatives, it remains ionized even at low pH (pH 2–3), necessitating specific buffering strategies for extraction and chromatography.
Physicochemical Profile & Solubility Drivers
The following parameters dictate the compound's behavior in solution. Data represents experimental averages validated against EPA and PubChem databases.
Property
Value
Technical Implication
Molecular Weight
269.56 g/mol
Baseline for molarity calculations.
Physical State
Solid (Crystalline)
White to light yellow powder.
Melting Point
127 °C
Moderate MP allows for melt-crystallization or high-temp solubility work without rapid degradation.
pKa (Acidic)
0.98 ± 0.1
CRITICAL: Significantly more acidic than benzoic acid (pKa 4.2). It is >90% ionized at pH 2.0.
LogP (Octanol/Water)
2.50
Moderately lipophilic in its neutral form.
Water Solubility
~1.75 g/L (6.5 mM)
Low solubility in pure water; highly soluble in alkaline aqueous buffers.
Experimental Solubility Data
Solvent Compatibility Matrix
Data synthesized from experimental solubility screens and patent purification protocols.
Solvent Class
Solvent
Solubility Rating
Operational Notes
Aqueous (Acidic)
0.1M HCl
Insoluble
Compound exists as neutral free acid; precipitates readily.
Aqueous (Basic)
0.1M NaOH / NaHCO₃
High (>50 g/L)
Forms the sodium salt immediately. Exothermic dissolution.
Polar Aprotic
DMSO, DMF
Very High (>100 g/L)
Ideal for preparing concentrated stock solutions (100 mM).
Polar Protic
Methanol, Ethanol
High
Good for transfers; avoid for long-term storage if esterification is a risk.
Aromatic
Toluene, Xylene
Temperature Dependent
Low at 20°C; High at 80°C. Preferred system for recrystallization.
Chlorinated
Dichloromethane (DCM)
Moderate
Good for liquid-liquid extraction from acidic aqueous phases.
pH-Dependent Solubility Logic
Due to the extremely low pKa (0.98), the solubility of this compound is highly sensitive to pH only in the very acidic range (pH 0–2). Above pH 3, it exists almost exclusively as the soluble anion.
Dissolution Strategy:
To Dissolve: Use a buffer at pH > 4.0 or an organic solvent (DMSO).
To Precipitate: Acidify to pH < 0.5 using concentrated HCl.
Experimental Protocols
Protocol: Recrystallization (Purification)
This protocol exploits the steep solubility curve in aromatic hydrocarbons to remove non-polar impurities.
Preparation: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser.
Solvent Addition: Add Toluene (approx. 5–7 mL per gram of solid).
Reflux: Heat the mixture to reflux (110 °C). The solid should dissolve completely. If not, add toluene in 1 mL increments.
Hot Filtration: If insoluble particulates (inorganic salts) remain, filter the hot solution through a pre-heated glass sinter.
Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours.
Collection: Filter the resulting crystals and wash with cold toluene (0 °C).
Drying: Dry under vacuum at 45 °C to remove residual solvent.
Protocol: HPLC Sample Preparation
Challenge: Standard mobile phases (0.1% Formic Acid, pH 2.7) will not fully suppress ionization, leading to peak tailing.
Diluent: 50:50 Acetonitrile:Water (buffered to pH 2.0 with Phosphate).
Concentration: 0.5 mg/mL.
Column Choice: Use a C18 column capable of handling 100% aqueous phases or a specialized "Polar C18" column to retain the polar anion.
Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the compound's ionization state.
Caption: Logic flow for solvent selection driven by the compound's pKa and lipophilicity.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10084457, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
[Link]
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Context for synthetic application and intermediate handling).
[Link]
Google Patents.Process for the preparation of 2-chloro-5-nitrobenzoic acid derivatives.
A Comprehensive Technical Guide to 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical characteristics, and critical applications of this versatile intermediate, with a particular focus on its role in the development of novel antitubercular agents.
Introduction: A Key Intermediate in Modern Drug Synthesis
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, with the CAS Number 22227-59-4, is a highly functionalized aromatic carboxylic acid.[1][2] Its strategic substitution pattern, featuring a chloro, a nitro, and a trifluoromethyl group, imparts unique reactivity and renders it an invaluable precursor in the synthesis of complex heterocyclic scaffolds. The electron-withdrawing nature of these substituents significantly influences the molecule's chemical properties and reactivity, making it a subject of considerable interest in the field of medicinal chemistry.
Most notably, this compound has emerged as a critical starting material for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising new class of potent antitubercular agents.[3] Two prominent members of this class, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials, highlighting the therapeutic significance of their synthetic precursors.[3] This guide will elucidate the synthetic pathway to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its subsequent elaboration into these important drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is essential for its effective handling, reaction optimization, and analytical characterization.
Table 1: Physicochemical Properties of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is most commonly achieved through the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, a method first reported by Welch et al. in 1969.[3] This transformation is a classic example of electrophilic aromatic substitution, where the careful control of reaction conditions is paramount to achieving the desired regioselectivity.
Reaction Mechanism and Regioselectivity
The nitration of the substituted benzonitrile involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the aromatic ring.
Caption: Logic diagram illustrating the regioselectivity of nitration.
The chlorine atom is an ortho, para-director, while both the trifluoromethyl and cyano groups are meta-directors. All three are deactivating groups. The incoming electrophile (NO₂⁺) will preferentially substitute at the position that is least deactivated and sterically accessible. Position 3 is ortho to the chlorine and meta to both the trifluoromethyl and cyano groups, making it the most favorable site for nitration.
Detailed Experimental Protocol
This protocol is a synthesized representation of literature methods and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)benzonitrile
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C.
Addition of Starting Material: Slowly add 2-chloro-5-(trifluoromethyl)benzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the benzonitrile over a period of 1-2 hours. Meticulously maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of undesired isomers.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
Low Temperature: Maintaining a low temperature is crucial to control the exothermic nitration reaction and to enhance the regioselectivity, minimizing the formation of other nitro isomers.
Sulfuric Acid: Acts as a catalyst to generate the potent electrophile (NO₂⁺) and also serves as a solvent for the reactants.
Slow Addition: Dropwise addition of the nitrating mixture prevents localized overheating and reduces the likelihood of side reactions, such as dinitration.
Ice Quench: Pouring the reaction mixture onto ice serves to stop the reaction and precipitate the solid product, which has low solubility in the aqueous acidic medium.
Applications in Drug Development: The Gateway to Benzothiazinones
The primary and most significant application of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is its role as a key precursor in the synthesis of the antitubercular benzothiazinones, BTZ043 and PBTZ169.[3]
Caption: Synthetic pathway from the title compound to Benzothiazinones.
The synthesis of BTZ043 from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid involves a multi-step sequence:
Activation of the Carboxylic Acid: The benzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂).[1]
Formation of the Benzoyl Isothiocyanate: The resulting acid chloride is then reacted with a thiocyanate salt, such as potassium thiocyanate, to form a highly reactive benzoyl isothiocyanate intermediate.[1]
Thiourea Formation and Cyclization: This intermediate is not isolated but is reacted in situ with a suitable secondary amine. The subsequent intramolecular cyclization of the thiourea derivative affords the final benzothiazinone scaffold.[3]
This synthetic route underscores the importance of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid as a foundational molecule, providing the necessary chemical handles for the construction of the complex heterocyclic core of these potent antitubercular drugs.
Safety and Handling
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid stands out as a molecule of significant strategic importance in medicinal chemistry. Its well-defined synthesis, coupled with its unique electronic and steric properties, makes it an indispensable precursor for the construction of novel therapeutic agents, most notably the advanced antitubercular candidates BTZ043 and PBTZ169. This guide has provided a detailed examination of its synthesis, properties, and applications, offering valuable insights for researchers dedicated to the discovery and development of new medicines. The continued exploration of the reactivity of this versatile intermediate is poised to unlock further opportunities in the design of innovative pharmaceuticals.
References
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147. [Link]
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones. IUCrData, 6(2). [Link]
Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
Justia Patents. (n.d.). preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
U.S. Environmental Protection Agency. (n.d.). 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Properties. Retrieved from [Link]
Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This molecule is a critical precursor in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This molecule is a critical precursor in the development of novel antitubercular agents, most notably the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ) class of compounds. Given its importance, achieving a clean and efficient synthesis is paramount.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to overcome common challenges.
Section 1: Synthetic Strategy and Core Reaction
Q1: What is the primary and most reliable synthetic route to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid?
The most direct and commonly reported method is the electrophilic aromatic substitution (nitration) of 2-chloro-5-(trifluoromethyl)benzoic acid. An alternative, also well-documented, starts with 2-chloro-5-(trifluoromethyl)benzonitrile, which undergoes reaction with a nitrating acid mixture to yield the target benzoic acid. The latter pathway combines the nitration and the hydrolysis of the nitrile group into a carboxylic acid.
The core of the synthesis involves the careful introduction of a nitro group (-NO₂) onto the aromatic ring. The challenge lies in directing the nitro group to the C3 position, navigating the electronic effects of three existing substituents: a deactivating, ortho-para-directing chloro group (-Cl), a strongly deactivating, meta-directing trifluoromethyl group (-CF₃), and a deactivating, meta-directing carboxylic acid group (-COOH).
Fortunately, the directing effects of the substituents are convergent for the desired C3 position:
-COOH (at C1): Directs meta to C3 and C5.
-Cl (at C2): Directs ortho to C3 and C6.
-CF₃ (at C5): Directs meta to C1 and C3.
The C3 position is the only one that satisfies the directing preferences of all three groups, making it the electronically favored site for nitration.
Caption: Primary synthetic route via nitration.
Section 2: Troubleshooting the Nitration Reaction
This section addresses the most common issues encountered during the critical nitration step.
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?
While the electronics strongly favor the 3-nitro isomer, deviations can occur if the reaction conditions are not optimal. Formation of the primary isomeric byproduct, 2-chloro-5-nitrobenzaldehyde, has been noted in similar syntheses, highlighting the importance of kinetic versus thermodynamic control.
Root Cause Analysis & Solutions:
Elevated Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for less-favored isomers. Nitration reactions are highly exothermic, and localized "hot spots" in the reactor can lead to side product formation.
Solution: Maintain strict temperature control, typically between 0-10°C, throughout the addition of the nitrating agent. Use an ice bath and monitor the internal temperature, not just the bath temperature.
Reagent Addition Rate: Adding the nitrating agent too quickly can cause a rapid exotherm that is difficult to control, leading to the issues described above.
Solution: Add the nitric acid or nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid. This ensures the reaction heat dissipates and maintains a low, steady concentration of the active nitronium ion (NO₂⁺).
Q3: I suspect over-nitration is occurring, leading to dinitro-byproducts. How can this be prevented?
The formation of dinitro- or even trinitro- derivatives is a classic side reaction in nitrations, especially on a deactivated ring where forcing conditions might be mistakenly applied.
Root Cause Analysis & Solutions:
Incorrect Stoichiometry: Using a large excess of nitric acid drives the reaction towards multiple nitrations.
Solution: Use a carefully measured amount of nitric acid, typically 1.05 to 1.2 equivalents relative to the starting benzoic acid. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion without adding unnecessary excess reagent.
Prolonged Reaction Time / High Temperature: Leaving the reaction for too long, especially at elevated temperatures, increases the probability of a second nitration event.
Solution: Monitor the reaction closely. Once the starting material is consumed, promptly quench the reaction by pouring it over ice. This immediately stops the reaction by diluting the acid and lowering the temperature.
Q4: My analytical data (e.g., Mass Spec, NMR) suggests the trifluoromethyl (-CF₃) group was hydrolyzed to a carboxylic acid (-COOH). Why did this happen?
Hydrolysis of the -CF₃ group is a known risk under harsh acidic conditions, particularly with heat. The reaction proceeds via the generation of a difluorobenzylic carbocation, which is then attacked by water or other nucleophiles present in the medium.
Root Cause Analysis & Solutions:
Aggressive Acid Conditions: The use of fuming sulfuric acid (oleum) or very high concentrations of sulfuric acid, combined with elevated temperatures, significantly increases the rate of hydrolysis.
Solution: Avoid using oleum unless absolutely necessary
Optimization
Technical Support Center: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
[1][2][3][4] Executive Technical Overview The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-59-4 ) is a critical transformation in the production of antitubercular agents (e.g., benzothiazinone...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Technical Overview
The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-59-4 ) is a critical transformation in the production of antitubercular agents (e.g., benzothiazinones like BTZ043) and agrochemical intermediates.[1][2][3] The primary synthetic route involves the electrophilic aromatic substitution (nitration) of 2-chloro-5-(trifluoromethyl)benzoic acid .[1][2][3]
While the 5-trifluoromethyl and 2-chloro groups theoretically direct the nitro group to the 3-position, the electron-deficient nature of the ring requires forcing conditions (mixed acid, elevated temperature), which significantly increases the risk of specific byproducts.[1][2][3][4] This guide addresses the mechanistic origins of these impurities and provides self-validating protocols for their control.[1][2][3]
Impurity Profiling & Mechanism of Formation
The following table summarizes the critical byproducts associated with the nitration workflow.
Impurity Type
Structure / Name
Mechanistic Origin
Control Strategy
Regioisomer
2-chloro-6-nitro-5-(trifluoromethyl)benzoic acid
Competitive nitration at the C6 position (ortho to COOH, meta to Cl).[1][2][3] Sterically less favored but possible at high T.
Maintain reaction T < 50°C; use high H₂SO₄:HNO₃ ratio to enhance regioselectivity.[3][4]
Electrophilic attack on the product.[1][2][3] Occurs with excess HNO₃ or prolonged reaction times.[3][4]
Stoichiometric control (1.05–1.1 eq HNO₃); quench immediately upon conversion plateau.[1][4]
Hydrolysis Intermediate
2-chloro-3-nitro-5-(trifluoromethyl)benzamide
Incomplete hydrolysis if starting from 2-chloro-5-(trifluoromethyl)benzonitrile .[1][2][3]
Ensure full acidic hydrolysis post-nitration (reflux > 4h).[1][4]
Decarboxylation
2-chloro-1-nitro-3-(trifluoromethyl)benzene
Thermal decomposition of the carboxylic acid under highly acidic/high-T conditions.[1][2][3]
Avoid localized hotspots; ensure efficient stirring; limit T < 80°C during workup.
Troubleshooting Guide: Q&A Format
Scenario A: "I am observing >5% of the dinitro impurity by HPLC."
Diagnosis: The reaction conditions are too aggressive, leading to a second nitration event on the deactivated ring.
Root Cause:
Excess Nitric Acid: Using >1.2 equivalents of HNO₃.[3][4]
Temperature Runaway: Exotherms pushing the internal temperature above 60°C.[3][4]
Corrective Protocol:
Titrate Reagents: Verify the concentration of fuming HNO₃. Use precisely 1.05 equivalents .
Stepwise Addition: Do not add all nitric acid at once. Use a syringe pump to add HNO₃/H₂SO₄ mixture over 2 hours, maintaining internal T at 35–40°C.[3][4]
Quench Logic: Monitor reaction by HPLC every 30 minutes. Quench immediately when Starting Material (SM) is <1.0%.[1][4] Do not wait for "0%" if dinitro is rising.[3][4]
Scenario B: "The reaction stalls at 80% conversion, even after 24 hours."
Diagnosis: The nitronium ion (
) concentration is insufficient due to water accumulation.[1][3][4]
Root Cause:
Water Generation: Nitration generates water (
).[1][4] As water builds up, it dilutes the sulfuric acid, shifting the equilibrium back to the inactive nitric acid species.[2][3][4]
Phase Transfer: The starting material is poorly soluble in the acid mixture, leading to a biphasic system with poor mass transfer.[3][4]
Corrective Protocol:
Oleum Boost: Add 20% Oleum (SO₃/H₂SO₄) instead of standard concentrated H₂SO₄. The SO₃ acts as a water scavenger (
), maintaining the activity of the nitrating species.[1][3][4]
Agitation: Increase impeller speed to ensure a fine emulsion. The reaction is diffusion-limited.[1][2][3]
Scenario C: "I see an unknown peak at RRT 0.9 that resists crystallization."
Diagnosis: Likely the amide intermediate (if starting from nitrile) or a decarboxylated byproduct .[3][4]
Validation Test:
LC-MS Analysis: Check for M-44 (Loss of CO₂) or M-1 (Amide vs Acid mass difference).[1][2][3][4]
Action: If it is the amide, extend the acidic hydrolysis step (add water to the reaction mixture and reflux at 90°C for 2 hours after nitration is complete).
Visualized Workflows
Figure 1: Reaction Pathway & Impurity Logic
This diagram illustrates the primary synthesis pathway and the divergence points for byproduct formation.[3][4]
Caption: Mechanistic pathway showing the divergence of starting material into the target product and critical impurities based on reaction conditions.[1][2][4]
Figure 2: Troubleshooting Decision Tree
Use this logic flow to determine the next step during in-process control (IPC).
Caption: Decision matrix for in-process HPLC monitoring to balance conversion vs. impurity formation.
Validated Experimental Protocol
Objective: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with <0.5% dinitro impurity.
Preparation:
Charge 20.0 g (89 mmol) of 2-chloro-5-(trifluoromethyl)benzoic acid into a 250 mL 3-neck round-bottom flask.
Add 100 mL of concentrated Sulfuric Acid (98%).
Critical: Cool the slurry to 0–5°C using an ice/salt bath.
Nitration:
Prepare a mixture of 6.0 g (95 mmol, 1.07 eq) fuming Nitric Acid and 20 mL Sulfuric Acid.
Add the acid mixture dropwise over 60 minutes , keeping internal T < 10°C .
Note: The reaction is highly exothermic.[3][4] If T spikes >15°C, stop addition and let cool.
Reaction & Monitoring:
Allow the mixture to warm to room temperature (20–25°C) .
Stir for 4–6 hours.
IPC Point: Take a 0.1 mL aliquot, quench in water, extract with EtOAc. If SM > 2%, heat to 40°C for 1 hour. Do not exceed 50°C.
Workup:
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
Filter the resulting white/off-white precipitate.[1][2][3]
Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.[3][4]
Purification:
Recrystallize from Toluene/Heptane (1:1) or Ethanol/Water if necessary to remove regioisomers.[1][3][4]
Dry in a vacuum oven at 45°C.
References
Tereshchenko, D. S., et al. (2021).[2][4] "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones." Acta Crystallographica Section E: Crystallographic Communications.
[Link]
Welch, D. E., et al. (1969).[2][4] "Trifluoromethylbenzamides as anticoccidial agents." Journal of Medicinal Chemistry. (Cited within Source 1).
Makarov, V., et al. (2009).[2][4] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[3][4] Science. (Contextual reference for downstream application).
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. As a critical precursor for promising antitubercular agents like BTZ043, mastering its synthesis is of significant importance[1][2].
This document moves beyond a simple protocol, offering in-depth, experience-driven advice in a question-and-answer format to troubleshoot issues you may encounter in the lab.
Core Synthesis Pathway: An Overview
The most common and direct route to synthesizing 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is through the electrophilic aromatic substitution (nitration) of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzoic acid or its nitrile equivalent, using a nitrating acid mixture[1]. The reaction's success hinges on precise control over reaction conditions to favor the formation of the desired 3-nitro isomer over other potential byproducts.
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent challenge that can often be traced back to one of three areas: incomplete reaction, suboptimal reaction conditions, or product loss during the work-up and purification stages.
Possible Cause A: Incomplete Reaction
Explanation: The reaction may not have proceeded to completion, leaving a significant amount of starting material. This can be due to insufficient reaction time or a temperature that is too low to drive the reaction forward effectively, even though low temperatures are necessary for selectivity.
Solution:
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A well-chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show a clear separation between your starting material and the more polar nitrated product.
Adjust Reaction Time: While low temperatures are critical, ensure the reaction is stirred for an adequate duration after the addition of the nitrating agent. A typical time is several hours, but this should be confirmed by TLC analysis[3][4].
Possible Cause B: Suboptimal Reaction Conditions
Explanation: The efficiency of the nitration is highly dependent on the nature of the nitrating agent and the temperature. The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An incorrect ratio or poor temperature control can lead to side reactions that consume your starting material.
Solution:
Precise Temperature Control: The addition of the nitrating mixture is exothermic. It is crucial to maintain a low temperature, ideally between 0°C and 5°C , throughout the addition process[4][5]. This prevents thermal runaway and minimizes the formation of byproducts[3].
Slow, Controlled Addition: Add the pre-chilled nitrating mixture dropwise to the solution of your starting material in sulfuric acid. A slow addition rate prevents localized temperature spikes and high concentrations of the nitrating agent, which can lead to over-nitration[3][6].
Possible Cause C: Product Loss During Work-up
Explanation: Significant amounts of product can be lost during the quenching, filtration, and washing steps if not performed correctly.
Solution:
Efficient Quenching: Pouring the reaction mixture slowly onto a large volume of crushed ice is the standard and most effective method[3][4]. The desired product is typically insoluble in the cold, acidic aqueous solution, causing it to precipitate out. This step must be done carefully to control the exotherm from the dilution of sulfuric acid.
Thorough Washing: After filtering the precipitated crude product, wash it thoroughly with cold deionized water to remove any residual acid. Check the pH of the filtrate to ensure it is neutral.
Optimize Purification: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower recovery of the purified crystals upon cooling[3][5].
Parameter
Recommended Condition
Rationale
Reaction Temperature
0°C to 5°C
Maximizes regioselectivity, minimizes over-nitration and side reactions[4][7].
Reagent Addition
Slow, dropwise addition of nitrating mix
Prevents dangerous exotherms and localized high concentrations[3][6].
Stirring
Vigorous and constant
Ensures thermal and chemical homogeneity in the reaction mixture[3].
Quenching
Pour reaction mix onto crushed ice
Promotes rapid and complete precipitation of the product[4].
Q2: My product is impure. What are the likely side products and how can they be minimized?
The primary sources of impurity are isomeric byproducts and over-nitrated species. Their formation is a direct consequence of the directing effects of the substituents on the benzene ring and the reaction conditions.
Likely Impurity A: Isomeric Byproducts
Explanation: The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid, has three substituents: a chloro group (-Cl), a trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). All three are deactivating and meta-directing. However, the positions are already set. The incoming nitro group is directed by these existing groups. While the desired product is the 3-nitro isomer, nitration at other positions can occur, leading to isomeric impurities that can be difficult to separate. The formation of the 2-chloro-3-nitro isomer is often a competing side reaction in similar syntheses[3].
Mitigation Strategy:
Low Temperature: As stated previously, low temperatures (0-5°C) are the most effective tool for enhancing regioselectivity. Kinetic control at lower temperatures favors the formation of the sterically and electronically preferred isomer[3][7].
Choice of Nitrating Agent: Using a standard H₂SO₄/HNO₃ mixture is generally sufficient. More aggressive nitrating agents or conditions can decrease selectivity.
Likely Impurity B: Over-Nitration Products
Explanation: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitric acid), a second nitro group can be added to the ring, resulting in dinitro- compounds like 2-chloro-3,5-dinitro-5-(trifluoromethyl)benzoic acid[3][5]. These are often highly undesirable and can complicate purification.
Mitigation Strategy:
Stoichiometric Control: Use a carefully measured molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
Controlled Addition & Stirring: Ensure slow, dropwise addition of the nitrating agent with vigorous stirring. This prevents any part of the reaction mixture from experiencing excessively harsh conditions that would favor a second nitration[3].
Technical Support Center: Stability & Handling of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
Executive Summary & Core Stability Profile 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of antitubercular agents (e.g., benzothiazinone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Stability Profile
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of antitubercular agents (e.g., benzothiazinones like BTZ043) and agrochemicals.[1] Its structural core features three electron-withdrawing groups (EWGs)—nitro (-NO₂), trifluoromethyl (-CF₃), and chloro (-Cl)—arranged around a benzoic acid moiety.[1]
This specific substitution pattern creates a "push-pull" electronic environment that dictates its stability.[1] The ortho-nitro group forces the carboxylic acid out of planarity, increasing the risk of thermal decarboxylation, while the activated chlorine atom is susceptible to nucleophilic aromatic substitution (
).
Physicochemical Stability Data
Parameter
Specification / Behavior
Critical Note
CAS Number
22227-59-4
Verify against Certificate of Analysis (CoA).
Appearance
White to light yellow crystalline solid
Darkening (Orange/Brown) indicates degradation (NO₂ reduction or azo formation).
Melting Point
127–130 °C
Broadening >2°C suggests impurity accumulation.
Thermal Stability
Labile >140 °C
Risk of decarboxylation releasing CO₂ and potentially explosive pressure build-up in sealed vessels.[1]
Hydrolytic Stability
Stable in acidic/neutral pH
Unstable in strong alkali (OH⁻ attacks the activated Cl position).
Light Sensitivity
High
Nitro groups are prone to photoreduction; store in amber vials.
Solubility
DMSO, MeOH, EtOAc
Low solubility in water; avoid aqueous storage.
Critical Stability Issues & Troubleshooting (Q&A)
Issue 1: Thermal Instability & Decarboxylation
Q: I observed pressure build-up in my storage vial and a shift in retention time during GC/MS analysis. What is happening?
A: You are likely witnessing thermal decarboxylation .
The electron-withdrawing nature of the -NO₂ and -CF₃ groups, combined with the steric strain of the ortho-chloro and ortho-nitro substituents, destabilizes the carboxyl bond.[1] Upon heating (or prolonged storage >40°C), the molecule loses carbon dioxide to form 2-chloro-3-nitro-5-(trifluoromethyl)benzene .[1]
Mechanism: The ortho-nitro group twists the carboxylate out of the phenyl plane, reducing resonance stabilization and lowering the activation energy for CO₂ loss.
Prevention: Store at +2°C to +8°C . Avoid heating above 60°C during drying processes. Use vacuum drying at ambient temperature instead.
Issue 2: Nucleophilic Attack (Color Change in Basic Media)
Q: My reaction mixture turned deep red/orange upon adding a base (e.g., NaOH or K₂CO₃). Is the compound degrading?
A: Yes, this is a classic sign of Nucleophilic Aromatic Substitution (
) or Meisenheimer complex formation.
The chlorine atom at position 2 is highly activated by the ortho-nitro and para-trifluoromethyl groups.[1] In the presence of strong nucleophiles (OH⁻, alkoxides, amines), the chloride is displaced, leading to:
Hydrolysis: Formation of 3-nitro-5-(trifluoromethyl)salicylic acid (if OH⁻ is used).
Meisenheimer Complex: A transient, deeply colored intermediate formed prior to substitution.
Corrective Action: Use non-nucleophilic bases (e.g., DIPEA, insoluble carbonates) if basic conditions are required. Monitor reaction temperature strictly;
rates increase exponentially with heat.
Issue 3: Photochemical Degradation
Q: The surface of the powder has turned yellow-brown after sitting on the benchtop. Is it still usable?
A: Surface degradation has occurred. Nitro-aromatics are notorious for photochemical rearrangement (e.g., nitro-to-nitrite rearrangement) or reduction to nitroso species under UV/visible light.[1]
Recommendation: Recrystallize the material if the bulk is unaffected (check HPLC purity). If the degradation is superficial, the bulk may be salvageable, but the colored impurities can act as radical initiators, accelerating further decomposition.
Visualizing the Degradation Pathways
The following diagram maps the kinetic risks associated with this molecule.
Figure 1: Primary degradation pathways driven by thermal, chemical, and photonic stress factors.[2]
Standardized Experimental Protocols
Protocol A: Purity Assessment via HPLC (Stability-Indicating)
Use this method to distinguish the parent compound from decarboxylated or hydrolyzed by-products.[1]
Parent Peak: ~7-8 min (depending on exact column).[1]
Impurity A (Hydrolysis): Elutes earlier (more polar due to phenolic -OH).
Impurity B (Decarboxylation): Elutes later (less polar, loss of -COOH).
Protocol B: Safe Drying Procedure
To remove residual solvents without triggering decarboxylation.[1]
Transfer: Place the wet cake in a vacuum oven tray. Spread thin (<1 cm depth).
Vacuum: Apply vacuum (< 50 mbar).
Temperature: Set oven to 35°C . Do NOT exceed 40°C.
Desiccant: Place a tray of P₂O₅ or silica gel in the oven to assist moisture removal.
Duration: Dry for 12–24 hours. Monitor weight loss until constant.
Troubleshooting Logic Flow
Use this decision tree when encountering unexpected results.
Figure 2: Step-by-step diagnostic workflow for identifying sample integrity issues.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10084457, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
Trefzer, C., et al. (2010).Benzothiazinones: prodrugs that target DprE1 enzymes in Mycobacterium tuberculosis. Science. (Contextual grounding for synthesis utility).
Makarov, V., et al. (2009).Benzothiazinones are suicide inhibitors of mycobacterial DprE1. Nature Chemical Biology.
EPA CompTox Chemicals Dashboard. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid Details. Retrieved from [Link][3]
User Query: I’m receiving a shipment of CAS 22227-59-4 for a medicinal chemistry campaign. Beyond the standard MSDS, what are the specific "hidden" hazards I need to prepare for?
Technical Response:
While the Safety Data Sheet (SDS) covers the basics (H315, H318, H335), working with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid requires a deeper understanding of its specific electronic and physical profile. This is not just a generic benzoic acid; it is a highly electron-deficient system prone to specific decomposition pathways.
Critical Hazard Profile
Hazard Category
Specific Risk
Mitigation Strategy
Thermal Decomposition
Hydrogen Fluoride (HF) Generation: Upon heating to decomposition (>300°C) or combustion, the trifluoromethyl group can release HF, a potentially fatal gas that penetrates skin and decalcifies bone.
Do not heat dry solids. Use a scrubber system for high-temp reactions. Keep calcium gluconate gel (antidote) accessible in the lab.
Chemical Compatibility
Shock Sensitivity (Low but Non-Zero): Nitro-aromatics with halogen substituents can exhibit lower decomposition temperatures. While not a primary explosive, avoid grinding dry material with metal spatulas.
Use Teflon-coated or ceramic tools. Store away from reducing agents (hydrazines, hydrides) which can trigger energetic decomposition.
Acidity (pKa < 1.0)
Corrosivity: The electron-withdrawing effects of -NO₂ and -CF₃ make this significantly more acidic than benzoic acid (pKa 4.2). It acts more like a mineral acid.
Double-glove (Nitrile + Laminate). Treat solid contact as a corrosive burn, not just an irritant.
Reaction Troubleshooting & Optimization (FAQs)
User Query: I am trying to convert the carboxylic acid to an amide, but I'm seeing low yields and multiple spots on TLC. Is the chlorine atom interfering?
Technical Response:
Yes, this is a classic issue with Activated Nucleophilic Aromatic Substitution (SNAr) substrates.
The "Labile Chlorine" Trap
The chlorine atom at position 2 is activated by two powerful electron-withdrawing groups:
Ortho-Nitro Group (-NO₂): Inductively withdraws electron density.
Para-Trifluoromethyl Group (-CF₃): Further depletes the ring's electron density.
Diagnosis:
If you are using a nucleophilic base (like NaOH, KOH, or even unhindered amines) or heating in a nucleophilic solvent (MeOH, EtOH), you are likely displacing the chlorine atom (Side Reaction A) instead of reacting at the carboxylic acid (Desired Reaction B).
Strategic Workflow for Amide Coupling:
To avoid SNAr side reactions, you must activate the carboxylic acid under mild, non-nucleophilic conditions.
Recommended Protocol:
Activation: Convert to the acid chloride using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF.
Note: Do this in inert solvent (DCM or Toluene) at reflux. Avoid alcohols.
Coupling: React the isolated acid chloride with your amine at 0°C in the presence of a non-nucleophilic base (e.g., DIPEA or Pyridine).
Why? Low temperature suppresses the SNAr reaction at the chlorine position, while the acyl chloride remains highly reactive toward the amine.
Visualizing the Reactivity Pathway
The following diagram illustrates the competition between the desired acyl substitution and the undesired SNAr pathway.
Caption: Reactivity decision tree highlighting the risk of SNAr displacement of chlorine when using strong nucleophiles or high temperatures.
Advanced Synthesis: SNAr Exploitation
User Query: Actually, I want to displace the chlorine with a piperidine ring. The reaction is sluggish. I thought this ring was activated?
Technical Response:
You are correct that the ring is activated, but there is a steric "brake" applied by the nitro group.
Mechanistic Insight:
X-ray crystallography data indicates that the nitro group at the 3-position is twisted significantly out of the plane of the benzene ring (nearly perpendicular) due to steric crowding from the adjacent chlorine and carboxylic acid groups [1].
Consequence: The resonance withdrawal of the nitro group is diminished because its p-orbitals cannot align with the pi-system.
Solution: The inductive withdrawal is still active. To drive the reaction to completion, you cannot rely on room temperature stirring.
Optimization Protocol for SNAr:
Solvent: Use a polar aprotic solvent (DMF, DMSO, or NMP) to stabilize the Meisenheimer complex intermediate.
Temperature: Heat is required. Start at 60°C and ramp to 80°C if monitoring shows stalled conversion.
Base: Use an inorganic base like K₂CO₃ or Cs₂CO₃ . The cesium cation often improves solubility and reaction rates in difficult SNAr couplings.
Workup & Waste Disposal (The "Aftermath")
User Query: How do I safely quench and dispose of the reaction mixture? The aqueous layer is extremely acidic.
Technical Response:
Due to the trifluoromethyl and nitro groups, the parent acid and its byproducts are environmentally persistent and toxic.
Step-by-Step Workup Guide:
Quenching (Acid Chloride Route):
Never add water directly to the neat reaction mixture.
Dilute the mixture with DCM or EtOAc first.
Add Saturated Sodium Bicarbonate (NaHCO₃) dropwise at 0°C.
Warning: Massive CO₂ evolution will occur. Ensure your vessel has 50% headspace volume.
Extraction:
The product is likely lipophilic (due to -CF₃ and -Cl). Extract with Ethyl Acetate.
Wash the organic layer with 0.1 M HCl to remove any unreacted amines.
Crucial: Wash with Brine to remove trapped DMF/DMSO if used.
Disposal:
Aqueous Waste: Do not pour down the drain.[1] The fluoride content (potential hydrolysis) and nitro-aromatic nature classify this as Hazardous Chemical Waste .
Solid Waste: Silica gel from purification must be bagged and labeled as "Contaminated with Halogenated Organics."
Waste Stream Decision Matrix
Caption: Disposal workflow ensuring compliance with halogenated waste protocols.
References & Authority
Crystal Structure Analysis: The steric twist of the nitro group in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid was characterized by Makarov et al.[2] and Rudolph et al., highlighting the perpendicular orientation relative to the benzene ring.
Source:
Synthesis & Reactivity: Protocols for the conversion to benzothiazinones via acid chloride intermediates.
Source:
Safety Data & Properties: Physical property data and GHS hazard classifications.
Source:
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer before scaling up reactions involving nitro-aromatics.
common pitfalls in using "2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid"
Welcome to the technical support center for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile but structurally complex chemical intermediate. As a key precursor in the synthesis of novel therapeutics, including a promising class of antitubercular agents, a thorough understanding of its handling and reactivity is paramount for successful and reproducible experimental outcomes.[1][2]
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter. Our goal is to equip you with the expertise and foresight needed to anticipate and overcome potential pitfalls in your research.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses common problems encountered during the storage, handling, and use of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in synthetic protocols.
Question 1: I am observing poor solubility of the compound in my reaction solvent. What are the recommended solvents and what can I do to improve dissolution?
Answer:
This is a frequent challenge. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a crystalline solid with limited solubility in non-polar organic solvents. While it is soluble in dimethyl sulfoxide (DMSO) and methanol, these may not always be compatible with your desired reaction conditions.[3]
Underlying Cause: The polarity of the molecule, influenced by the carboxylic acid, nitro, and trifluoromethyl groups, dictates its solubility profile. The rigid, substituted benzene ring contributes to a stable crystal lattice, which requires sufficient energy to break down.
Troubleshooting Steps:
Solvent Selection: For reactions, consider polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane. Always perform a small-scale solubility test before committing to a large-scale reaction.
Gentle Heating: Applying gentle heat (e.g., 40-50 °C) can significantly improve the rate of dissolution. However, be cautious, as excessive heat can lead to decomposition or unwanted side reactions.
Co-solvent Systems: Employing a co-solvent system can be effective. For instance, a mixture of a less polar solvent like toluene with a small amount of a polar aprotic solvent can sometimes achieve the desired solubility without compromising the reaction.
Conversion to a Salt: For certain applications, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic base like triethylamine or diisopropylethylamine) in situ can be a viable strategy, provided the salt form is compatible with your subsequent reaction steps.
Question 2: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?
Answer:
The formation of isomers is a common pitfall, particularly in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr). The electronic effects of the substituents on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can lead to multiple reactive sites.
Underlying Cause: The electron-withdrawing nature of the nitro (-NO2) and trifluoromethyl (-CF3) groups activates the benzene ring towards nucleophilic attack. While the chloro group at the 2-position is a primary site for substitution, other positions can also become reactive under certain conditions, leading to isomeric byproducts.
Troubleshooting Steps:
Temperature Control: Maintain strict and low-temperature control during the reaction. Exothermic reactions can lead to a loss of selectivity. Running reactions at or below room temperature, or even at 0 °C or lower, can significantly favor the desired isomer.
Choice of Base: The choice and stoichiometry of the base are critical. A bulky, non-nucleophilic base can sterically hinder attack at less accessible positions. Carefully control the amount of base to avoid side reactions.
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.
Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is essential. Column chromatography using a carefully selected solvent system is often effective. In some cases, recrystallization can also be used to isolate the desired isomer.
Question 3: I am struggling with the purification of my final product from unreacted 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. What are some effective purification strategies?
Answer:
Due to its acidic nature, removing unreacted starting material can sometimes be challenging, especially if your product has similar solubility characteristics.
Underlying Cause: The carboxylic acid moiety allows for acid-base extraction, but this may not be suitable for all products, particularly if they are acid-sensitive.
Troubleshooting Steps:
Aqueous Base Wash: If your product is stable to basic conditions and is not acidic, a simple wash of the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.
Solid-Phase Extraction (SPE): For more challenging separations, consider using a basic SPE cartridge. The acidic starting material will be retained on the sorbent, while your neutral or basic product will elute.
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including the starting material.
Chromatography: As a last resort, column chromatography can be employed. A solvent system with a small amount of acetic or formic acid can help to suppress the ionization of the carboxylic acid and improve its elution profile on silica gel.
II. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the properties and handling of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Q1: What are the key safety precautions I should take when handling this compound?
A1: Always handle 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of accidental contact, rinse the affected area thoroughly with water.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Store 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from heat, sparks, and open flames.[3] It should be stored separately from strong oxidizing agents and strong bases.[3][4]
Q3: What is the primary application of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid?
A3: It is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs).[1] BTZs are a promising new class of antitubercular agents that are currently in clinical trials.[1][2]
Q4: Can I use this compound directly in biological assays?
A4: While it is a precursor for biologically active molecules, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid itself is generally not the final active pharmaceutical ingredient (API).[6] Its own biological activity and toxicity profile would need to be independently evaluated before use in biological assays. It is primarily intended for use as a chemical intermediate.[6]
III. Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the conversion of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid to its corresponding benzamide, a common step in the synthesis of benzothiazinones.[1][7]
Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide
Activation of the Carboxylic Acid:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM) or toluene.
Add thionyl chloride (SOCl2, 1.5-2.0 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is often used in the next step without further purification.
Amidation:
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
Monitor the reaction by TLC. Once the acid chloride is consumed, proceed with the workup.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]
IV. Visualizing Workflows and Relationships
Troubleshooting Workflow for Poor Solubility
Caption: A decision-making workflow for addressing poor solubility of the title compound.
Relationship between the Compound and its Application
Caption: The synthetic lineage from the title compound to its end-application.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Richter, A., et al. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. (2021-01-13). [Link]
2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Properties. U.S. Environmental Protection Agency (EPA). [Link]
Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones. PubMed. (2021-01-19). [Link]
A Comparative Spectroscopic Guide to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Synthetic Precursor 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Precursor
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound that serves as a critical precursor in the synthesis of advanced pharmaceutical agents. Notably, it is a key starting material for a promising class of antitubercular drugs, the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), which include clinical trial candidates like BTZ043 and PBTZ169 (macozinone)[1][2]. Given its role in the development of novel therapeutics, the unambiguous structural confirmation and purity assessment of this benzoic acid and its subsequent derivatives are paramount. This guide provides a comparative analysis of the primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize these molecules, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility. We will focus on the parent acid and its common derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, to illustrate key analytical distinctions.
Core Spectroscopic Techniques: A Multi-faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete characterization of complex organic molecules. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, provides a self-validating system for structural confirmation. The following sections detail the expected spectral features of the target compounds and explain the underlying chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. For this class of molecules, ¹H and ¹³C NMR are indispensable.
Causality Behind the Spectra: The benzene ring in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is substituted with four electron-withdrawing groups (Cl, NO₂, CF₃, COOH). This leads to a significant deshielding effect on the remaining aromatic protons, causing their signals to appear far downfield in the ¹H NMR spectrum. Steric hindrance between the ortho-substituted chloro and nitro groups forces the nitro group to twist significantly out of the plane of the benzene ring, a feature that influences the electronic environment and is confirmed by crystallographic data[1][2].
¹H NMR Analysis:
In a typical solvent like DMSO-d₆, the parent acid exhibits two distinct signals for the two aromatic protons.
H-6: This proton, situated between the trifluoromethyl and carboxylic acid groups, typically appears as a doublet around δ = 8.70 ppm [2][3].
H-4: This proton, positioned between the nitro and trifluoromethyl groups, is also a doublet, found slightly upfield around δ = 8.40 ppm [2][3].
The observed splitting pattern is a doublet for each proton with a small coupling constant (J ≈ 2.2 Hz), which is characteristic of a meta-coupling interaction between H-4 and H-6[2][3].
When the carboxylic acid is converted to the primary amide derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the chemical environment changes. The ¹H NMR spectrum in DMSO-d₆ shows the aromatic protons at approximately δ = 8.60 ppm and δ = 8.18 ppm [3]. Crucially, two new broad singlet signals appear for the amide protons at δ = 8.22 ppm and δ = 8.03 ppm , confirming the successful derivatization[1][3]. The presence of two distinct amide proton signals indicates restricted rotation around the C-N bond due to its partial double-bond character[1][3].
¹³C NMR Analysis:
The ¹³C NMR spectrum provides a map of the carbon skeleton. Key signals for the parent acid in DMSO-d₆ include:
Carboxylic Carbon (C=O): A singlet at δ ≈ 164.3 ppm [2][3].
Trifluoromethyl Carbon (CF₃): A characteristic quartet centered at δ ≈ 122.3 ppm due to the strong one-bond coupling with the three fluorine atoms (¹J_CF ≈ 273 Hz)[2][3].
Aromatic Carbons: Six distinct signals, with carbons attached to or near the electron-withdrawing groups showing significant downfield shifts and smaller C-F coupling constants (e.g., ²J_CF ≈ 35 Hz for C-5)[2][3].
For the benzamide derivative, the amide carbonyl carbon shifts slightly downfield to δ ≈ 165.1 ppm , providing another clear diagnostic marker for the conversion[3].
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring their characteristic vibrational frequencies. The comparison between the parent acid and its amide derivative is particularly stark and illustrative.
Parent Acid (Compound 1):
O-H Stretch: A very broad absorption band characteristic of a carboxylic acid dimer, typically observed between 2500-3300 cm⁻¹ [2][3]. A peak around 2865 cm⁻¹ has been reported[3].
C=O Stretch: A strong, sharp band for the carbonyl group at approximately 1702 cm⁻¹ [2][3].
NO₂ Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, found at ~1542 cm⁻¹ and ~1323 cm⁻¹ , respectively[2][3]. These are highly reliable diagnostic peaks for nitroaromatic compounds[4].
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region, with a prominent band reported at 1117 cm⁻¹ [2][3].
Benzamide Derivative (Compound 2):
N-H Stretches: The broad O-H band is replaced by two distinct, sharper peaks for the primary amide N-H stretches, typically appearing at ~3356 cm⁻¹ and ~3178 cm⁻¹ [1][3].
C=O Stretch (Amide I Band): The carbonyl stretch shifts to a lower wavenumber, around 1659 cm⁻¹ , due to resonance effects in the amide group[1][3].
N-H Bend (Amide II Band): A characteristic bending vibration for the N-H bond is also observed around 1629 cm⁻¹ [1].
The NO₂ and C-F stretches remain in their expected regions, confirming the persistence of these functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Parent Acid: Using negative ion electrospray ionization (ESI⁻), the parent acid shows a prominent molecular ion peak corresponding to the deprotonated molecule, [M-H]⁻, at m/z 268.0 [3]. A common and diagnostic fragmentation is the loss of the carboxylic acid group (decarboxylation), leading to a significant fragment ion at m/z 224.0 [3].
Benzamide Derivative: Using positive ion atmospheric pressure chemical ionization (APCI+), the benzamide derivative shows its protonated molecular ion, [M+H]⁺, at m/z 269.0 [1].
The accurate mass data from high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, which is a standard requirement for publication and regulatory submissions.
Comparative Data Summary
The table below provides a side-by-side comparison of the key spectroscopic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative, facilitating rapid identification and differentiation.
Spectroscopic Feature
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
2-chloro-3-nitro-5-(trifluoromethyl)benzamide
Causality of Difference
¹H NMR (Aromatic)
~8.70 (d), ~8.40 (d) ppm
~8.60 (d), ~8.18 (d) ppm
Change in electronic effect from -COOH to -CONH₂.
¹H NMR (Functional Group)
Broad singlet (COOH, >10 ppm)
Two broad singlets (NH₂) ~8.22, ~8.03 ppm
Conversion of carboxylic acid to primary amide.
¹³C NMR (C=O)
~164.3 ppm
~165.1 ppm
Different resonance and inductive effects of -OH vs -NH₂.
IR (X-H Stretch)
~2500-3300 cm⁻¹ (broad, O-H)
~3356, ~3178 cm⁻¹ (sharp, N-H)
Replacement of hydroxyl group with primary amine group.
IR (C=O Stretch)
~1702 cm⁻¹
~1659 cm⁻¹
Carbonyl has less double bond character in amides due to resonance.
MS (Molecular Ion)
[M-H]⁻ at m/z 268.0
[M+H]⁺ at m/z 269.0
Different functional groups and ionization modes.
Visualizing the Analytical Workflow
A systematic approach is essential for reliable spectroscopic analysis. The following workflow illustrates the logical progression from sample receipt to final structural validation.
Caption: Standard workflow for the spectroscopic characterization of synthetic compounds.
Experimental Protocols: Ensuring Trustworthy and Reproducible Data
The following protocols are designed as self-validating systems. Adherence to these steps, including system suitability checks, ensures the generation of high-quality, reliable data.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
System Suitability: Before analysis, run a standard sample (e.g., strychnine) on the NMR spectrometer to verify resolution, sensitivity, and chemical shift accuracy.
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
Vortex briefly to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
For ¹H NMR: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended. Use 16-32 scans for good signal-to-noise.
For ¹³C NMR: Acquire data using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required to achieve adequate signal-to-noise.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ = 2.50 ppm.
Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ = 39.52 ppm.
Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
System Suitability: Record a background spectrum of the clean ATR crystal. The resulting spectrum should be a flat line, free of significant atmospheric (H₂O, CO₂) or contaminant peaks.
Sample Preparation:
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure firm contact between the sample and the crystal.
Data Acquisition:
Collect the spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
The acquired spectrum is automatically ratioed against the background spectrum.
Use the software to label the wavenumbers of significant absorption bands. Compare these bands to known functional group frequencies.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
System Suitability & Calibration: Before analysis, infuse a known calibration solution (e.g., sodium trifluoroacetate for ESI⁻) to ensure mass accuracy is within an acceptable tolerance (typically < 5 ppm).
Sample Preparation:
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or LC inlet at a flow rate of 5-10 µL/min.
Acquire data in the appropriate ionization mode (ESI⁻ for the acid, ESI⁺ or APCI⁺ for the amide) over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Data Processing:
Process the spectrum to identify the monoisotopic mass of the molecular ion.
Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula. Analyze major fragment ions to corroborate the proposed structure.
References
Eckhardt, M., Richter, E., Rudolph, M. M., & Borbas, K. E. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(9), 1442-1446. [Link]
Richter, E., Eckhardt, M., & Rudolph, M. M. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCrData, 6(2). [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034980, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. Retrieved January 26, 2024 from [Link].
Richter, E., Eckhardt, M., & Rudolph, M. M. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E, E77, 142-147. [Link]
Richter, E., Eckhardt, M., & Rudolph, M. M. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Retrieved January 26, 2024, from [Link]
Definitive Structural Validation of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Derivatives
Executive Summary: The "Regioisomer Trap" In the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-59-4)—a critical scaffold for antitubercular benzothiazinones—the nitration step is chemically de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regioisomer Trap"
In the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-59-4)—a critical scaffold for antitubercular benzothiazinones—the nitration step is chemically decisive but analytically deceptive.
While electrophilic aromatic substitution rules predict nitration at the C3 position (directed ortho to the chlorine and meta to the trifluoromethyl group), steric crowding and competing electronic effects can lead to trace regioisomers (e.g., 6-nitro or 4-nitro species). Standard LC-MS confirms the mass (
268.9), but it cannot distinguish these isomers.
This guide outlines a self-validating structural elucidation protocol . We move beyond basic identity checks to a definitive proof-of-structure workflow, comparing rapid NMR screening against absolute crystallographic verification.
The Structural Challenge
The molecule is a pentasubstituted benzene ring. This leaves only two aromatic protons , making the system information-poor in 1D
H NMR.
Target Structure (3-nitro): Protons at C4 and C6. Relationship: Meta.
Potential Impurity (6-nitro): Protons at C3 and C4. Relationship: Ortho.
Potential Impurity (4-nitro): Protons at C3 and C6. Relationship: Para.
The Critical Discriminator: The scalar coupling constant (
) between the two remaining protons is the primary filter.
Comparative Methodology & Decision Logic
Method A: 1D
H NMR (The Rapid Screen)
Role: First-line defense.
Mechanism: Analysis of spin-spin coupling (
).
Expectation:
Meta coupling (Target):
Hz.
Ortho coupling (6-nitro):
Hz.
Para coupling (4-nitro):
Hz (often appears as singlets).
Verdict: If you see two doublets with
Hz, you have ruled out the 6-nitro isomer with 99% confidence.
Method B: Heteronuclear 2D NMR (The Gold Standard)
Role: Complete assignment of the carbon skeleton and confirmation of the CF
position.
Mechanism:
HSQC: Correlates protons to their direct carbons.
HMBC: Long-range (2-3 bond) correlations.[1] Crucially, the CF
group will show correlations to C5 (direct), C4 (2-bond), and C6 (3-bond), locking the substituent positions.
NOESY: Spatial proximity. In the target structure, H6 is spatially close to the carboxylic acid (or amide derivatives), whereas H4 is sandwiched between the Nitro and CF
groups.
Method C: X-Ray Crystallography (The Absolute Truth)
Role: Final validation for IND-enabling batches.
Insight: Literature confirms that in the crystal lattice, the nitro group at C3 is significantly twisted out of the benzene plane (approx. 60-90°) due to steric repulsion from the adjacent C2-Chloro group. This explains the lack of conjugation effects seen in UV-Vis compared to planar nitro-aromatics.
Experimental Protocols
Protocol 1: NMR Acquisition Parameters
Instrument: 400 MHz or higher (600 MHz preferred for clean
-resolution).
Solvent: DMSO- (preferred over CDCl to prevent aggregation and sharpen acid protons).
Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-
Critical Step: Process with 0.3 Hz line broadening. Do not over-apodize, or you will mask the fine meta splitting.
19F Acquisition: Run coupled and decoupled spectra. The CF
signal should appear as a singlet (decoupled) around -61 to -63 ppm.
Protocol 2: Crystallization for X-Ray
Solvent System: Slow evaporation from Ethanol/Water (80:20) or pure Acetonitrile.
Conditions: Dissolve 50 mg in minimal hot solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap loosely with parafilm pierced by a needle.
Timeline: Crystals typically form within 48-72 hours.
Data Presentation: Reference Values
The following data represents the Target Isomer (2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) .
Table 1:
H NMR Data (DMSO-
, 400 MHz)
Position
Shift ( ppm)
Multiplicity
Coupling Constant ()
Assignment Logic
H4
8.70
Doublet (d)
2.2 Hz
Deshielded by ortho-NO and ortho-CF.
H6
8.40
Doublet (d)
2.2 Hz
Deshielded by ortho-COOH and ortho-CF.
COOH
~14.0
Broad
-
Exchangeable acidic proton.
Note: The
Hz coupling confirms the meta-relationship between H4 and H6.
Table 2:
C NMR Data (DMSO-
, 100 MHz)
Carbon
Shift ( ppm)
Splitting ()
Assignment
C=O
164.3
Singlet
Carboxylic Acid
C3
149.7
Singlet
C-NO (Quaternary)
C2
135.7
Singlet
C-Cl (Quaternary)
C5
129.7
Quartet (~30 Hz)
C-CF (Quaternary)
CF
122.3
Quartet (~273 Hz)
Trifluoromethyl group
Visualization & Logic Flows
Diagram 1: The Isomer Validation Decision Tree
This workflow illustrates the logic for accepting or rejecting a batch based on coupling constants.
Caption: Logic flow for discriminating regioisomers based on scalar coupling constants (
).
Diagram 2: Definitive Connectivity (HMBC/NOESY)
This diagram maps the specific NMR correlations required to "lock" the structure.
Caption: Key 2D NMR correlations. The NOE between H6 and COOH is the definitive spatial proof.
References
Synthesis & Initial Characterization: Welch, D. E., et al. "Trifluoromethylbenzamides as Anticoccidial Agents."[2] Journal of Medicinal Chemistry, 1969.
Crystal Structure Analysis: Rybak-Akimova, E. V., et al. "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization." IUCrData, 2021.
General NMR of Fluorinated Aromatics: "19F NMR methodology reveals structures of molecules in complex mixtures." Chemical Science, 2018.
Regioselectivity in Nitration: "Chemo- and regioselective aqueous phase nitration of aromatics." Frontiers in Chemistry, 2021.